
2-Hydroxy-4-methoxybenzonitrile
Overview
Description
2-Hydroxy-4-methoxybenzonitrile (CAS No. 39835-11-5) is a substituted benzonitrile derivative featuring hydroxyl (-OH) and methoxy (-OCH₃) groups at the 2- and 4-positions of the benzene ring, respectively. This compound is synthesized via the condensation of 2-hydroxy-4-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of sodium formate and formic acid, yielding a brick-red solid with a melting point of 169–171°C and an Rf value of 0.43 in ethyl acetate . It is commercially available in varying quantities (1g to 25g) for research applications, reflecting its utility in organic synthesis and pharmaceutical intermediate production .
The structural motif of this compound enables hydrogen bonding and electronic interactions, making it relevant in coordination chemistry and medicinal chemistry. For instance, it serves as a precursor in synthesizing Schiff base ligands for metal complexes, as demonstrated in the crystal structure of (E)-3-(2-hydroxy-4-methoxybenzylidene-amino)benzonitrile .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-4-methoxybenzonitrile can be synthesized through several methods. One common approach involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with hydroxylamine hydrochloride and sodium formate in formic acid. The mixture is refluxed and then rapidly chilled to obtain the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-methoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
Biological Applications
The biological significance of 2-hydroxy-4-methoxybenzonitrile has been explored in various studies. Its derivatives have shown promising activities against different pathogens and cancer cells.
-
Antimicrobial Activity:
- Research indicates that compounds derived from this compound exhibit antibacterial properties against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The lipophilicity of these compounds enhances their penetration into bacterial membranes, thereby restricting growth .
- Anticancer Potential:
Industrial Applications
The compound is also explored for its utility in industrial applications:
- UV Absorption:
- Polymer Stabilization:
Case Studies
Several case studies illustrate the applications of this compound:
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-methoxybenzonitrile involves its interaction with specific molecular targets. For instance, it has been shown to exhibit antibacterial activity by disrupting the cell membrane of bacteria, leading to the release of intracellular contents and inhibition of biofilm formation . The compound may also interact with regulatory genes to attenuate the production of virulence factors in bacteria.
Comparison with Similar Compounds
To contextualize the properties and applications of 2-hydroxy-4-methoxybenzonitrile, a comparative analysis with structurally analogous compounds is provided below.
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Reactivity and Toxicity :
- The position of hydroxyl and methoxy groups significantly influences hazards. For example, 4-hydroxy-2-methoxybenzeneacetonitrile (CAS 310869-92-2) exhibits multiple hazards (skin irritation, respiratory toxicity) due to its acetonitrile side chain and substitution pattern . In contrast, 4-methoxybenzonitrile (CAS 874-90-8), lacking a hydroxyl group, shows milder toxicity (H302 only) .
- Fluorine substitution in 2-fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile (CAS 2090953-73-2) likely enhances metabolic stability and lipophilicity, making it valuable in drug discovery .
2-Hydroxy-4-nitrobenzonitrile (CAS 21901-47-7, similarity score 0.91 to this compound) introduces a nitro group, increasing electrophilicity and reactivity in substitution reactions .
Toxicological Considerations :
- While this compound lacks explicit toxicity data, structurally related aldehydes like 2-hydroxy-4-methoxybenzaldehyde are evaluated by EFSA using group-based assessments due to metabolic similarities . This suggests that the nitrile derivative may share metabolic pathways with its aldehyde counterpart.
Table 2: Functional Group Impact on Properties
Biological Activity
2-Hydroxy-4-methoxybenzonitrile, also known as o-hydroxy-4-methoxybenzonitrile, is a compound of significant interest in medicinal and biological research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and features both hydroxy and methoxy functional groups attached to a benzonitrile core. The presence of these functional groups is critical for its biological activity, influencing its interaction with various biological targets.
Table 1: Basic Properties of this compound
Property | Value |
---|---|
Molecular Formula | C8H9NO2 |
Molecular Weight | 163.16 g/mol |
Melting Point | 114-116 °C |
Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. For instance, derivatives of this compound have been investigated for their potential to act against resistant strains of bacteria, showcasing a promising avenue for therapeutic development .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that this compound can inhibit tumor cell growth by interfering with cellular mechanisms such as tubulin polymerization. This inhibition leads to cell cycle arrest at the G2/M phase, indicating its potential as an anticancer agent .
Case Study: Inhibition of Tumor Cell Growth
A study conducted on murine leukemia cells showed that treatment with this compound resulted in significant cytotoxicity, with IC50 values indicating effective concentration ranges for therapeutic application. The mechanism was linked to the compound's ability to bind at the colchicine site of tubulin, disrupting normal microtubule dynamics .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown anti-inflammatory effects in various models. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation processes. This property suggests its potential application in treating inflammatory diseases .
The biological activity of this compound is primarily mediated through its interactions with specific enzymes and receptors:
- Enzyme Inhibition : The hydroxy and methoxy groups facilitate hydrogen bonding with active sites on target enzymes, leading to inhibition.
- Receptor Modulation : The compound may also interact with receptors involved in signaling pathways, altering cellular responses.
Table 2: Summary of Biological Activities
Q & A
Q. Basic: What are the established synthetic routes for 2-Hydroxy-4-methoxybenzonitrile, and how can purity be validated?
Methodological Answer:
The synthesis of this compound typically involves hydroxylation and methoxylation of benzonitrile derivatives. A validated procedure includes:
- Step 1: Nitration of 4-methoxybenzaldehyde followed by reduction to form 4-methoxybenzylamine.
- Step 2: Cyanidation via a Rosenmund-von Braun reaction using copper(I) cyanide under reflux conditions .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol.
- Validation: Confirm identity via 1H/13C NMR (compare δ-values to literature data ) and HPLC-UV (≥98% purity, C18 column, methanol/water mobile phase).
Properties
IUPAC Name |
2-hydroxy-4-methoxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-11-7-3-2-6(5-9)8(10)4-7/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRYADKKCJHYJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70465344 | |
Record name | 2-HYDROXY-4-METHOXYBENZONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70465344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39835-11-5 | |
Record name | 2-HYDROXY-4-METHOXYBENZONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70465344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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